Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate
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Overview
Description
Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate is an organic compound with a complex structure, featuring a benzoate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate typically involves a multi-step process. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve the use of dimethyl terephthalate as a starting material, followed by a series of reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Reduction reactions may involve the use of reducing agents to remove oxygen or add hydrogen.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or hydrochloric acid.
Major Products: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism by which Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical or biological outcomes. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl 4-chlorobenzoate: This compound shares a similar benzoate ester structure but differs in the position of the chlorine atom.
Indoxacarb: Another related compound, used as an insecticide, with a different functional group arrangement.
Uniqueness: Methyl 2-chloro-5-[4-(methoxycarbonyl)phenyl]benzoate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 2-chloro-5-(4-methoxycarbonylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO4/c1-20-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(9-12)16(19)21-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQIETPKQYKLNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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